molecular formula C12H19F3N2O B15263380 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one

2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B15263380
M. Wt: 264.29 g/mol
InChI Key: OTDXOACONCIDHG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one is a bicyclic piperidine derivative featuring a trifluoroacetyl group. This compound belongs to the class of trifluoroacetamides, which are widely studied for their stability, metabolic resistance, and applications in medicinal chemistry and materials science. The molecule’s unique structure combines a rigid bicyclic piperidine scaffold with electron-withdrawing trifluoromethyl groups, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C12H19F3N2O

Molecular Weight

264.29 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-piperidin-2-ylpiperidin-1-yl)ethanone

InChI

InChI=1S/C12H19F3N2O/c13-12(14,15)11(18)17-7-3-4-9(8-17)10-5-1-2-6-16-10/h9-10,16H,1-8H2

InChI Key

OTDXOACONCIDHG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2CCCN(C2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one typically involves the reaction of trifluoroacetic anhydride with piperidine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate biological processes and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects: The trifluoroacetyl group enhances electrophilicity and metabolic stability compared to non-fluorinated analogues.
  • Ring Rigidity: The bicyclic piperidine scaffold in the target compound increases steric hindrance and conformational rigidity compared to monocyclic analogues like 2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-one .
  • Solubility : Polar substituents (e.g., oxane in ) improve aqueous solubility, whereas aromatic groups (e.g., furan in ) enhance lipophilicity.

Physicochemical Properties

Critical physicochemical parameters are compared below:

Compound Name Boiling Point (°C) Density (g/mL) Solubility LogP (Calculated)
2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one N/A N/A Low (hydrophobic) 2.1–2.5*
2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-one 77 (15 mmHg) 1.226 Moderate in DMSO 1.8
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one 144 1.365 Low in water 1.5

*Estimated based on structural similarity to .

Biological Activity

2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one, also known as trifluoroethyl piperidine derivative , has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound's molecular formula is C12H20ClF3N2OC_{12}H_{20}ClF_3N_2O, with a molecular weight of 300.75 g/mol. It features a trifluoromethyl group, which is significant for its biological activity due to the unique electronic properties imparted by fluorine atoms.

Structure

The chemical structure can be represented as follows:

InChI 1S C12H19F3N2O ClH c13 12 14 15 11 18 17 7 3 4 9 8 17 10 5 1 2 6 16 10 h9 10 16H 1 8H2 1H\text{InChI 1S C12H19F3N2O ClH c13 12 14 15 11 18 17 7 3 4 9 8 17 10 5 1 2 6 16 10 h9 10 16H 1 8H2 1H}

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentrations (MIC) against various microbial strains. While specific data on this compound is limited, its structural similarities to other active piperidine derivatives suggest potential efficacy against pathogens such as Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameMIC (μg/mL)Target Organism
Compound A4M. tuberculosis
Compound B6.25Staphylococcus aureus
2,2,2-Trifluoro...TBDTBD

Neurological Effects

Piperidine derivatives are also being investigated for their effects on the central nervous system. The compound may interact with neurotransmitter systems due to its ability to cross the blood-brain barrier. This potential has led to studies focusing on its possible applications in treating neurodegenerative diseases or psychiatric conditions.

Case Studies

Case Study 1: Antituberculosis Activity

A study evaluated the antimycobacterial activity of various piperidine derivatives. The results indicated that certain modifications in the piperidine structure significantly enhanced activity against resistant strains of M. tuberculosis. Although specific data for this compound was not highlighted in this study, it is hypothesized that similar modifications could yield promising results.

Case Study 2: Neuropharmacological Assessment

In another investigation into the neuropharmacological effects of piperidine derivatives, researchers found that compounds with trifluoromethyl substitutions exhibited altered binding affinities to dopamine receptors. This suggests that this compound may have similar neuroactive properties warranting further exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one, and what challenges arise during its synthesis?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic substitution reactions using trifluoroacetyl chloride with piperidine derivatives. Key challenges include managing steric hindrance at the piperidine-piperidine linkage and ensuring regioselectivity. Solvent systems like dimethylformamide (DMF) under reflux are often employed to stabilize intermediates . Purification may require column chromatography or recrystallization to achieve >95% purity, as confirmed by HPLC .

Q. Which analytical techniques are critical for characterizing the compound's purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the trifluoromethyl group and piperidine ring conformation. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide molecular weight and spatial configuration data . Purity assessment requires reverse-phase HPLC with UV detection at 254 nm, coupled with standardized solvent gradients .

Q. How does the trifluoromethyl group influence the compound's physicochemical properties?

  • Methodological Answer : The -CF₃ group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. It also stabilizes the ketone moiety against metabolic degradation, as observed in pharmacokinetic studies. Computational modeling (e.g., DFT calculations) predicts dipole moments and electron-withdrawing effects, validated by experimental IR spectroscopy .

Advanced Research Questions

Q. What experimental strategies are recommended to elucidate the compound's mechanism of action against Mycobacterium tuberculosis efflux pumps?

  • Methodological Answer : Use competitive binding assays with fluorescent substrates (e.g., ethidium bromide) to quantify efflux inhibition. Structural insights can be obtained via X-ray crystallography of the compound bound to efflux pump proteins (e.g., Mtb MmpL3), as demonstrated in related piperidine derivatives . Synergistic studies with standard antibiotics (e.g., rifampicin) in MIC assays help validate target specificity .

Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?

  • Methodological Answer : Discrepancies often arise from variations in bacterial strains (e.g., drug-sensitive vs. multidrug-resistant Mtb) or assay conditions (e.g., pH, serum protein content). Normalize data using internal controls (e.g., verapamil for efflux inhibition) and cross-validate results with isogenic knockout strains. Meta-analyses of published IC₅₀ values and molecular dynamics simulations can identify confounding factors .

Q. What computational approaches are effective in predicting structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to map interactions with biological targets like Mtb efflux pumps. Quantitative SAR (QSAR) models using descriptors such as polar surface area and H-bond acceptor count can prioritize derivatives for synthesis. Validate predictions with in vitro assays and comparative molecular field analysis (CoMFA) .

Q. What are the key considerations for optimizing the compound's pharmacokinetic profile in preclinical studies?

  • Methodological Answer : Assess metabolic stability using liver microsomes (human/rodent) and cytochrome P450 inhibition assays. Plasma protein binding (PPB) studies (e.g., equilibrium dialysis) and blood-brain barrier penetration (logBB) predictions guide dosing regimens. In vivo pharmacokinetics (e.g., half-life, AUC) in rodent models require LC-MS/MS quantification .

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